2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
Overview
Description
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione is a complex organic compound with a unique structure that combines a benzothiazepine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazepine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the piperidin-1-yl ethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: Its unique structure may interact with biological molecules in specific ways, making it a candidate for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)acetaldehyde
- 3,4-Dimethoxyphenylacetic acid
- 2-(3,4-Dimethoxyphenyl)ethanol
- (3,4-Dimethoxyphenyl)acetonitrile
Uniqueness
Compared to these similar compounds, 2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione stands out due to its benzothiazepine core and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-(2-oxo-2-piperidin-1-ylethyl)-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-31-19-11-10-17(14-20(19)32-2)22-15-23(27)26(16-24(28)25-12-6-3-7-13-25)18-8-4-5-9-21(18)33(22,29)30/h4-5,8-11,14,22H,3,6-7,12-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPURFLQFOMAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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